molecular formula C17H7F17O2 B12607009 4-(Heptadecafluorooctyl)phenyl prop-2-enoate CAS No. 649721-89-1

4-(Heptadecafluorooctyl)phenyl prop-2-enoate

Cat. No.: B12607009
CAS No.: 649721-89-1
M. Wt: 566.21 g/mol
InChI Key: DJDAHIAWVZLWDP-UHFFFAOYSA-N
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Description

4-(Heptadecafluorooctyl)phenyl prop-2-enoate is a chemical compound known for its unique structure and properties It consists of a phenyl ring substituted with a heptadecafluorooctyl group and a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptadecafluorooctyl)phenyl prop-2-enoate typically involves the esterification of 4-(Heptadecafluorooctyl)phenol with prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Heptadecafluorooctyl)phenyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

4-(Heptadecafluorooctyl)phenyl prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique properties make it useful in studying biological interactions and processes.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of 4-(Heptadecafluorooctyl)phenyl prop-2-enoate involves its interaction with molecular targets and pathways. The heptadecafluorooctyl group imparts hydrophobic properties, which can influence the compound’s behavior in biological systems. The phenyl prop-2-enoate moiety may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeic acid phenethyl ester: This compound shares a similar ester structure but differs in the substituents on the phenyl ring.

    Phenylethyl caffeate: Another ester with a phenyl ring, but with different functional groups compared to 4-(Heptadecafluorooctyl)phenyl prop-2-enoate.

Uniqueness

This compound is unique due to the presence of the heptadecafluorooctyl group, which imparts distinct hydrophobic and chemical resistance properties. This makes it particularly valuable in applications requiring these specific characteristics.

Properties

CAS No.

649721-89-1

Molecular Formula

C17H7F17O2

Molecular Weight

566.21 g/mol

IUPAC Name

[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl] prop-2-enoate

InChI

InChI=1S/C17H7F17O2/c1-2-9(35)36-8-5-3-7(4-6-8)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h2-6H,1H2

InChI Key

DJDAHIAWVZLWDP-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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